molecular formula C23H23BrN4O3S B6477107 1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 2640977-28-0

1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6477107
CAS No.: 2640977-28-0
M. Wt: 515.4 g/mol
InChI Key: OHQNJWWPMGMDFE-UHFFFAOYSA-N
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Description

1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, featuring multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials, which include benzylamine, 2-amino-4-bromoquinazoline, and pyrrolidine-3-carboxylic acid.

  • Reaction Conditions: : Various reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to facilitate the formation of the desired compound. Commonly used solvents include dimethylformamide (DMF) and dichloromethane (DCM).

  • Stepwise Synthesis: : The synthesis proceeds through a series of steps, involving nucleophilic substitution, condensation, and cyclization reactions. Each step requires specific reagents and catalysts, such as triethylamine (TEA), sodium hydride (NaH), and palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. Advanced purification techniques, such as recrystallization and column chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding sulfoxides and sulfones.

  • Reduction: : Reduction reactions can convert the carbonyl groups to hydroxyl groups.

  • Substitution: : Halogen atoms, such as the bromine atom, can undergo nucleophilic substitution with different nucleophiles.

Common Reagents and Conditions

The typical reagents and conditions used in these reactions include:

  • Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Nucleophiles: : Sodium azide (NaN₃), sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction might produce alcohol derivatives.

Scientific Research Applications

1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

  • Chemistry: : It serves as a valuable intermediate in the synthesis of more complex molecules, contributing to the development of new organic compounds.

  • Biology: : The compound is used in biochemical studies to investigate cellular pathways and molecular interactions.

  • Medicine: : Potential therapeutic applications include its use as a lead compound in drug discovery, targeting specific diseases and conditions.

  • Industry: : It finds application in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide exerts its effects involves several molecular targets and pathways. The compound interacts with specific enzymes and receptors, modulating their activity and influencing cellular processes. Key pathways include:

  • Enzyme Inhibition: : The compound may inhibit certain enzymes, affecting metabolic and signaling pathways.

  • Receptor Binding: : It may bind to receptors on cell surfaces, triggering downstream signaling events.

Comparison with Similar Compounds

Compared to other similar compounds, 1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 1-Benzyl-N-[7-chloro-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide: : Differing only by the halogen substituent.

  • 1-Benzyl-N-[7-bromo-4-oxo-2-(methylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide: : Featuring a methylsulfanyl group instead of propylsulfanyl.

These comparisons highlight the specificity and potential versatility of the compound in various scientific contexts.

Properties

IUPAC Name

1-benzyl-N-(7-bromo-4-oxo-2-propylsulfanylquinazolin-3-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O3S/c1-2-10-32-23-25-19-12-17(24)8-9-18(19)22(31)28(23)26-21(30)16-11-20(29)27(14-16)13-15-6-4-3-5-7-15/h3-9,12,16H,2,10-11,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQNJWWPMGMDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C=CC(=C2)Br)C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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